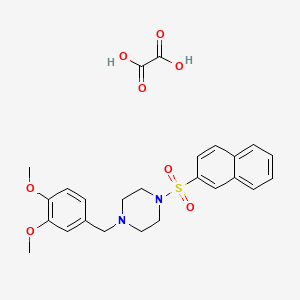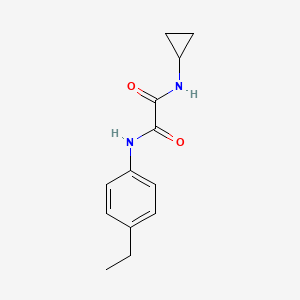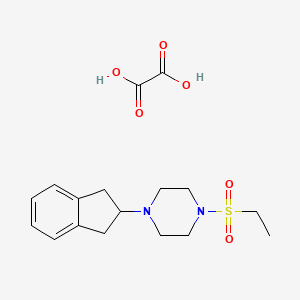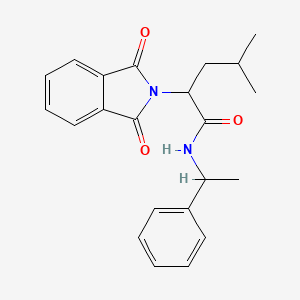![molecular formula C24H21N3OS2 B3946150 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3946150.png)
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide
Vue d'ensemble
Description
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide, commonly known as BTA-EG6, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BTA-EG6 is a small molecule inhibitor that can selectively target and modulate the activity of certain enzymes and signaling pathways, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of BTA-EG6 involves its ability to selectively bind to and inhibit the activity of certain enzymes and signaling pathways. Specifically, BTA-EG6 has been shown to target and modulate the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting the activity of these enzymes, BTA-EG6 can disrupt key biological processes and pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTA-EG6 are diverse and depend on the specific biological system being studied. In cancer cells, BTA-EG6 has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In neurodegenerative diseases, BTA-EG6 has been shown to modulate the activity of certain proteins involved in neuronal signaling and survival, potentially offering a new approach to treating these conditions. Additionally, BTA-EG6 has been shown to modulate immune responses and inflammation, suggesting potential applications in autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTA-EG6 is its selectivity for certain enzymes and signaling pathways, which allows for precise modulation of specific biological processes. Additionally, BTA-EG6 is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one limitation of BTA-EG6 is its potential toxicity and off-target effects, which must be carefully monitored and controlled in experiments.
Orientations Futures
There are many potential future directions for research on BTA-EG6, including:
1. Investigating the role of BTA-EG6 in modulating immune responses and inflammation in different disease models.
2. Developing more selective and potent inhibitors based on the structure of BTA-EG6.
3. Studying the effects of BTA-EG6 on different types of cancer cells and tumors to identify potential therapeutic targets.
4. Investigating the potential of BTA-EG6 as a treatment for neurodegenerative diseases.
5. Exploring the use of BTA-EG6 in combination with other drugs or therapies to enhance its efficacy and reduce toxicity.
Overall, BTA-EG6 is a promising compound with a wide range of potential applications in biomedical research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.
Applications De Recherche Scientifique
BTA-EG6 has been used in a variety of scientific studies to investigate its effects on different biological systems. One of the most promising applications of BTA-EG6 is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. BTA-EG6 has also been used to study the role of certain proteins in neurodegenerative diseases and to investigate the mechanisms underlying inflammation and immune responses.
Propriétés
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS2/c1-15(2)16-10-12-17(13-11-16)22(28)27-24(29)25-19-7-5-6-18(14-19)23-26-20-8-3-4-9-21(20)30-23/h3-15H,1-2H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSCVXDUCKWBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(trifluoromethyl)phenyl]-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B3946072.png)


![3,4-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3946097.png)
![N-(4-{[4-(4-ethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3946098.png)
![N-benzyl-N-{2-[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}acetamide](/img/structure/B3946102.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methylphenyl)thiourea](/img/structure/B3946111.png)
![N-[4-(dimethylamino)benzyl]-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]acetamide](/img/structure/B3946116.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B3946129.png)

![methyl 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3946138.png)
![3-amino-N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride](/img/structure/B3946145.png)